Ethyl 1,2,4-triazine-3-carboxylate

Overview

Description

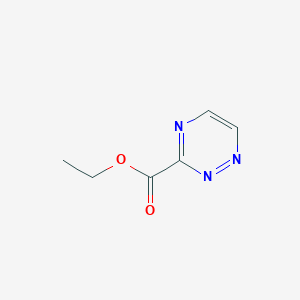

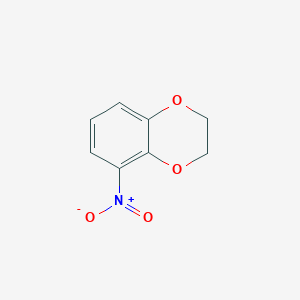

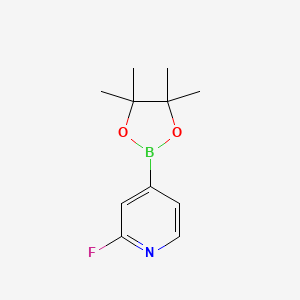

Ethyl 1,2,4-triazine-3-carboxylate is a chemical compound with the molecular formula C6H7N3O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms . The InChI code is 1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3 .Chemical Reactions Analysis

The main product from the reaction of this compound and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone was an azabicyclo . This reaction pathway is unusual and demonstrates a heretofore unknown reaction pathway for the electron-deficient diene and electron-rich dienophile .Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.14 g/mol . It has a topological polar surface area of 65 Ų . The compound is solid at room temperature .Scientific Research Applications

Ethyl 1,2,4-triazine-3-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and in the synthesis of other compounds. Additionally, this compound has been used in the study of biochemical and physiological processes, such as enzyme reactions and protein folding.

Mechanism of Action

Target of Action

Ethyl 1,2,4-triazine-3-carboxylate is a derivative of 1,2,4-triazine 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s known that 1,2,4-triazine derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some 1,2,4-triazine derivatives can inhibit enzymes, while others can bind to receptors and modulate their activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives, it’s likely that this compound affects multiple biochemical pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and other processes related to the compound’s known biological activities .

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross cell membranes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

Given the compound’s predicted high gastrointestinal absorption and potential to cross cell membranes , it’s likely that it can reach its targets within cells and exert its effects at the molecular and cellular levels. Depending on the specific targets and pathways involved, these effects could include changes in enzyme activity, modulation of receptor signaling, alterations in gene expression, and other cellular responses .

Action Environment

For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that it may be sensitive to heat .

Advantages and Limitations for Lab Experiments

Ethyl 1,2,4-triazine-3-carboxylate is a versatile reagent that has many advantages for laboratory experiments. It is a colorless, odorless, and water-soluble solid, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective reagent. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light or air, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are many potential future directions for research involving Ethyl 1,2,4-triazine-3-carboxylate. For example, further research could be done to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods for synthesizing this compound, as well as new applications for the compound. Finally, research could also be done to understand the potential side effects of using this compound in laboratory experiments.

Safety and Hazards

Ethyl 1,2,4-triazine-3-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,4-triazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with α-glucosidase, an enzyme involved in carbohydrate digestion. This compound acts as an inhibitor of α-glucosidase, thereby slowing down carbohydrate digestion and stabilizing blood glucose levels . This interaction is crucial for its potential use in managing hyperglycemia in diabetic patients.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell cultures, it inhibits the growth of malignant cells while having a lesser cytotoxic effect on normal cells . This selective inhibition is due to its ability to induce necrosis in cancer cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the number of cells in the S phase and G2/M phase of the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of α-glucosidase is a result of binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in cell cycle progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and stabilization of blood glucose levels. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

properties

IUPAC Name |

ethyl 1,2,4-triazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPOWIFCNQWLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502535 | |

| Record name | Ethyl 1,2,4-triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6498-02-8 | |

| Record name | Ethyl 1,2,4-triazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unusual about the reaction of Ethyl 1,2,4-Triazine-3-carboxylate with the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone?

A1: The reaction between this compound and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone does not proceed via a typical Diels-Alder reaction as might be expected given the reactants. Instead, the main product is an azabicyclo[3.2.1]octane derivative, formed through a series of non-synchronous steps. [, ] This highlights a previously unknown reaction pathway for this compound when reacting with electron-rich dienophiles like the enamine.

Q2: What does this unusual reaction tell us about this compound's reactivity?

A2: The research demonstrates that this compound, while considered an electron-deficient diene, doesn't always follow predictable reaction pathways. [, ] The formation of the azabicyclo[3.2.1]octane byproduct indicates a complex reaction mechanism involving multiple steps. This information could be crucial for researchers exploring the use of this compound in organic synthesis or seeking to develop novel chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)